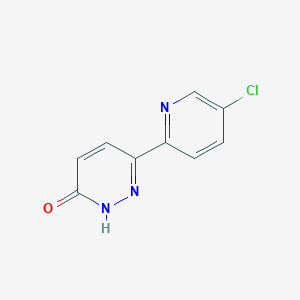











|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=1)(=O)[CH3:2].[C:11]([OH:15])(=O)[CH:12]=O.C(=O)([O-])[O-].[K+].[K+].O.[NH2:23][NH2:24]>CO.O>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]2[CH:2]=[CH:12][C:11](=[O:15])[NH:23][N:24]=2)=[N:5][CH:6]=1 |f:2.3.4,5.6|
|


|
Name
|
|
|
Quantity
|
5.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred overnight at room temperature under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to remove methanol (maximum bath temperature 30° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
The slurry was transferred to a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was transferred back to a round bottom flask
|
|
Type
|
ADDITION
|
|
Details
|
treated carefully with 13.7 mL of acetic acid (foaming)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
While cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried in a vacuum oven at 50° C
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC(=NC1)C=1C=CC(NN1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |